molecular formula C9H7BrN4 B1528554 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine CAS No. 1381941-03-2

5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine

Cat. No. B1528554
CAS RN: 1381941-03-2
M. Wt: 251.08 g/mol
InChI Key: DFAKHBNXHRJXOD-UHFFFAOYSA-N
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Description

“5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine” is a chemical compound with the CAS Number: 1381941-03-2 . It has a molecular weight of 251.09 and its IUPAC name is 5-bromo-2-(4-pyridinyl)-4-pyrimidinamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrN4/c10-7-5-13-9(14-8(7)11)6-1-3-12-4-2-6/h1-5H, (H2,11,13,14) and the InChI key is DFAKHBNXHRJXOD-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that pyrimidine derivatives are known to undergo a broad range of transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its predicted boiling point is 302.4±34.0 °C and its predicted density is 1.642±0.06 g/cm3 .

Scientific Research Applications

Efficient Synthesis and Quantum Mechanical Investigations

A study by Ahmad et al. (2017) detailed the palladium-catalyzed Suzuki cross-coupling reaction for synthesizing novel pyridine derivatives, including those derived from 5-bromo-2-methylpyridin-3-amine, a closely related compound. This synthesis approach is notable for its efficiency and the potential of the derivatives in various applications, such as chiral dopants for liquid crystals and biological activities including anti-thrombolytic and biofilm inhibition activities. The study utilized Density Functional Theory (DFT) for quantum mechanical investigations, illustrating the compound's versatility in scientific research (Ahmad et al., 2017).

Radiosensitizing Activity in Cancer Treatment

Kumar and Sevilla (2017) explored the radiosensitizing properties of halogen-substituted pyrimidines, such as 5-bromouracil, in cancer treatment. Their research highlighted the potential of 5-bromocytosine after electron reaction to form highly reactive cytosine-5-yl radicals, underscoring the compound's importance in enhancing radiotherapeutic efficacy. This study demonstrates the chemical's role in developing more effective cancer therapies (Kumar & Sevilla, 2017).

Novel Dihydrofolate Reductase Inhibitors

Wyss et al. (2003) designed novel 2,4-diaminopyrimidines as dihydrofolate reductase (DHFR) inhibitors, showcasing the compound's potential in medicinal chemistry. These inhibitors are critical for developing new antimicrobial and anticancer agents, indicating the compound's role in addressing significant health challenges (Wyss et al., 2003).

Antibacterial Activity

Afrough et al. (2019) synthesized novel quinoxaline derivatives and evaluated their antibacterial potential. The study demonstrates the application of 5-bromo-2-(pyridin-4-yl)pyrimidin-4-amine derivatives in developing new antibacterial agents, contributing to the fight against resistant bacterial strains (Afrough et al., 2019).

Selective Amination and Catalysis

Ji, Li, and Bunnelle (2003) reported on the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex, demonstrating the compound's utility in organic synthesis and catalysis. This work highlights the chemical's role in producing aminopyridines, which are valuable in various pharmaceutical and material science applications (Ji, Li, & Bunnelle, 2003).

Safety and Hazards

The compound has been classified with the GHS Pictograms GHS05 and GHS07, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for “5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine” are not available, pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, suggesting potential applications in antimicrobial, antiviral, antitumor, and antifibrotic compounds .

properties

IUPAC Name

5-bromo-2-pyridin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4/c10-7-5-13-9(14-8(7)11)6-1-3-12-4-2-6/h1-5H,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAKHBNXHRJXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=C(C(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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